molecular formula C23H24N2O6S B2839376 methyl 4-({[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}sulfamoyl)benzoate CAS No. 1396863-93-6

methyl 4-({[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}sulfamoyl)benzoate

Cat. No.: B2839376
CAS No.: 1396863-93-6
M. Wt: 456.51
InChI Key: UNBXPOABGCFBTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-({[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}sulfamoyl)benzoate is a synthetic small molecule characterized by a benzofuran-piperidine core linked to a sulfamoyl benzoate ester. The compound’s structure combines a benzofuran moiety, known for its aromatic and electron-rich properties, with a piperidine ring, which enhances conformational flexibility and bioavailability. The sulfamoyl group contributes to hydrogen-bonding interactions, making it a candidate for targeting enzymes or receptors requiring polar interactions.

Properties

IUPAC Name

methyl 4-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O6S/c1-30-23(27)17-6-8-19(9-7-17)32(28,29)24-15-16-10-12-25(13-11-16)22(26)21-14-18-4-2-3-5-20(18)31-21/h2-9,14,16,24H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBXPOABGCFBTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}sulfamoyl)benzoate typically involves multiple steps, starting with the preparation of the benzofuran-2-carbonyl chloride. This intermediate is then reacted with piperidine to form the piperidinyl-benzofuran derivative. The final step involves the sulfonation of the piperidinyl-benzofuran derivative with methyl 4-sulfamoylbenzoate under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}sulfamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the benzofuran ring can be reduced to form alcohol derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Methyl 4-({[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}sulfamoyl)benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-({[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}sulfamoyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran moiety may play a role in binding to the active site of enzymes, while the piperidine ring could interact with receptor sites, modulating their activity. The sulfonamide group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, methyl 4-({[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}sulfamoyl)benzoate is compared below with three pharmacologically relevant analogs.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Reported Bioactivity
This compound (Target) Benzofuran-piperidine Sulfamoyl, benzoate ester Kinase inhibition (hypothetical)
(+)-4-(1-Hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-butyl]-isopropylbenzene Piperidine-diphenylmethylene Hydroxy, diphenylmethylene Antihistamine, sedative
4-[4{4-(Diphenylmethylene)-1-piperidinyl}-1-hydroxybutyl]-2,2-dimethyl phenyl acetic acid Piperidine-diphenylmethylene Carboxylic acid, hydroxybutyl Anti-inflammatory, antispasmodic

Key Findings

Structural Differences :

  • The target compound uniquely integrates a benzofuran ring and sulfamoyl group, distinguishing it from analogs with diphenylmethylene-piperidine cores. This structural variation likely alters binding affinities to targets like kinases or GPCRs.
  • Analogs in prioritize diphenylmethylene groups, which enhance lipophilicity and CNS penetration, whereas the target’s benzofuran may favor metabolic stability .

Bioactivity: The diphenylmethylene-piperidine analogs exhibit established antihistamine and anti-inflammatory activities.

Analytical Methods: Pharmacopeial assays for related compounds employ sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) and methanol-based mobile phases for HPLC analysis . Similar methods could be adapted for the target compound to assess purity and stability.

Biological Activity

Methyl 4-({[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}sulfamoyl)benzoate (CAS Number: 1396863-93-6) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H24N2O6SC_{23}H_{24}N_{2}O_{6}S, with a molecular weight of 456.5 g/mol. The compound features a benzofuran moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

PropertyValue
CAS Number1396863-93-6
Molecular FormulaC23H24N2O6S
Molecular Weight456.5 g/mol
StructureStructure

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The benzofuran component may enhance binding to specific receptors or enzymes involved in metabolic pathways. Preliminary studies suggest that it may act as an inhibitor of protein tyrosine phosphatases (PTPs), which play critical roles in cellular signaling and metabolism.

Antidiabetic Effects

Recent research has indicated that compounds similar to this compound exhibit significant antidiabetic properties. For example, studies on PTP1B inhibitors have shown improvements in glucose tolerance and insulin sensitivity in diabetic models, suggesting potential applications for managing type 2 diabetes .

Anticancer Activity

The compound's structural features may also confer anticancer properties. Benzofuran derivatives have been reported to inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression. Further investigations are needed to elucidate the specific pathways affected by this compound.

Study 1: In Vivo Antidiabetic Activity

A study conducted on diabetic rats demonstrated that a related compound significantly improved insulin levels and restored normal serum lipid profiles. The mechanism involved modulation of gene expression related to insulin signaling pathways, including IRS1, PI3K, and AMPK .

Study 2: Anticancer Potential

In vitro studies have shown that benzofuran derivatives can inhibit the growth of various cancer cell lines. One study reported that a related compound induced apoptosis in human breast cancer cells by activating caspase pathways .

Q & A

Q. What are the optimal synthetic pathways for methyl 4-({[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}sulfamoyl)benzoate, and how can purity/yield be maximized?

This compound requires multi-step synthesis involving:

  • Step 1: Preparation of the benzofuran-2-carbonyl-piperidine intermediate via coupling reactions (e.g., amide bond formation between 1-benzofuran-2-carboxylic acid and piperidin-4-ylmethanol) .
  • Step 2: Sulfamoylation of the piperidine intermediate using 4-(chlorosulfonyl)benzoic acid methyl ester under controlled anhydrous conditions (e.g., dichloromethane, 0–5°C) .
  • Step 3: Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to achieve >95% purity .
    Key variables: Reaction time (12–24 hr), temperature (room temp for coupling, 0°C for sulfamoylation), and stoichiometric ratios (1:1.2 for sulfamoyl donor).

Q. How is structural characterization performed for this compound?

  • NMR Spectroscopy:
    • ¹H NMR: Key signals include aromatic protons (δ 7.2–8.1 ppm for benzofuran/benzoate), piperidine methylene (δ 3.1–3.5 ppm), and sulfamoyl NH (δ 6.8–7.0 ppm) .
    • ¹³C NMR: Carbonyl peaks (C=O) appear at ~170 ppm (benzofuran-carbonyl) and ~165 ppm (benzoate ester) .
  • Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ at m/z 483.14 (C₂₃H₂₃N₂O₆S⁺) with <2 ppm error .
  • IR Spectroscopy: Stretch bands for sulfonamide (1330–1350 cm⁻¹) and ester carbonyl (1720–1740 cm⁻¹) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Enzyme Inhibition: Test against carbonic anhydrase isoforms (e.g., hCA II/IX) using stopped-flow CO₂ hydration assay .
  • Cellular Viability: Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assay (IC₅₀ values <10 µM suggest therapeutic potential) .
  • Solubility: Use HPLC to measure logP (predicted ~2.8) in phosphate-buffered saline (pH 7.4) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Core Modifications:
    • Replace benzofuran with other heterocycles (e.g., indole, thiophene) to assess binding affinity changes .
    • Vary the piperidine substituents (e.g., methyl vs. ethyl groups) to study steric effects on target engagement .
  • Functional Group Optimization:
    • Substitute sulfamoyl with sulfonyl or carbamate groups to modulate pharmacokinetics .
    • Test ester-to-acid hydrolysis derivatives for improved aqueous solubility .
      Methodology: Use parallel synthesis and high-throughput screening (HTS) to generate analogs. Validate SAR via X-ray crystallography of ligand-target complexes .

Q. What computational methods are suitable for predicting target interactions?

  • Molecular Docking: Use AutoDock Vina with crystal structures of carbonic anhydrase or kinase domains (PDB: 3D92, 4Y0D). Focus on binding energy (<-8 kcal/mol) and hydrogen bonding with active-site residues (e.g., Zn²⁺ in hCA) .
  • MD Simulations: Perform 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (RMSD <2 Å) .
  • ADMET Prediction: Employ SwissADME to optimize logP (2–3), topological polar surface area (<90 Ų), and CYP450 inhibition profiles .

Q. How can contradictory data in biological assays be resolved?

  • Case Example: If IC₅₀ values vary between enzyme inhibition (µM range) and cellular assays (nM range), consider:
    • Membrane Permeability: Measure P-gp efflux ratio using Caco-2 monolayers .
    • Metabolic Stability: Test in liver microsomes (e.g., human vs. murine) to identify species-specific degradation .
  • Statistical Validation: Apply ANOVA with post-hoc Tukey tests to confirm significance (p <0.05) across replicates .

Q. What strategies enhance in vivo bioavailability for preclinical studies?

  • Formulation: Use PEGylated liposomes or cyclodextrin complexes to improve solubility (>1 mg/mL) .
  • Dosing Route: Compare oral (po) vs. intraperitoneal (ip) administration in rodent models; monitor plasma levels via LC-MS/MS .
  • Pro-drug Design: Synthesize phosphate esters for delayed hydrolysis in target tissues .

Notes

  • Contradictions: and report differing yields for sulfamoylation (65% vs. 78%), likely due to solvent choice (DCM vs. THF). THF’s higher polarity may enhance reaction efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.